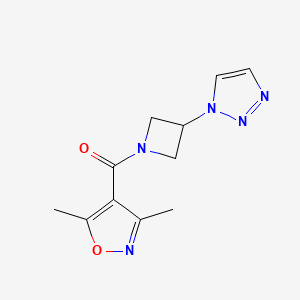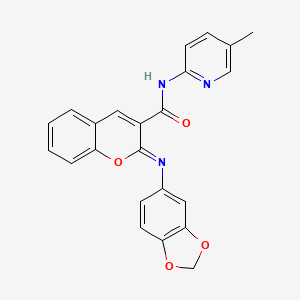![molecular formula C13H16ClN3O B2663538 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 2201738-41-0](/img/structure/B2663538.png)
5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a methylpiperidin-3-yl methoxy group and a carbonitrile group attached to the pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is used to couple boronic acids with organic halides, and could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. For example, the boronic ester group in similar compounds can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: Health and Food Industry Applications
Chlorogenic acid, a compound with structural similarities, demonstrates significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's beneficial for treating metabolic syndrome and associated disorders. Beyond health applications, chlorogenic acid offers antimicrobial properties against a broad spectrum of organisms, making it valuable for food preservation. Its antioxidant activity, especially against lipid oxidation, enhances food product stability, suggesting potential utility in dietary supplements and functional foods (Jesús Santana-Gálvez et al., 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine, a component of the chemical structure of interest, is a versatile scaffold in drug discovery, offering bioactive molecules with target selectivity. Its saturated scaffold allows efficient exploration of pharmacophore space, contributing to stereochemistry and increasing 3D coverage. The review highlights the role of pyrrolidine and its derivatives in creating compounds for treating human diseases, demonstrating the compound's significance in medicinal chemistry (Giovanna Li Petri et al., 2021).
Chlorogenic Acid's Pharmacological Review
Chlorogenic Acid (CGA) is recognized for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. CGA modulates lipid and glucose metabolism, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its broad biological and pharmacological effects underline the importance of further studies to optimize its use, possibly as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).
Hybrid Catalysts in Medicinal and Pharmaceutical Synthesis
The review on hybrid catalysts' role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their importance in medicinal and pharmaceutical industries. These scaffolds are key precursors with broad applicability, and recent investigations into their synthesis using diverse catalysts demonstrate the potential for developing lead molecules. This underscores the importance of catalysts in creating compounds with significant medicinal applications (Mehul P. Parmar et al., 2023).
Phosphonic Acid in Drug Synthesis
Phosphonic acid functional groups are pivotal in drug development due to their structural analogy with the phosphate moiety. They serve various applications, including bioactive properties for drugs and pro-drugs, bone targeting, and design of supramolecular materials. This review showcases the diverse methods for synthesizing phosphonic acids and their significant applications across chemistry, biology, and physics, highlighting their crucial role in numerous research projects (C. M. Sevrain et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-17-4-2-3-10(8-17)9-18-13-12(14)5-11(6-15)7-16-13/h5,7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAILRCRLXANAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)



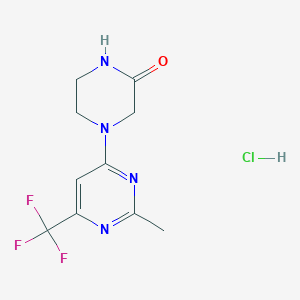
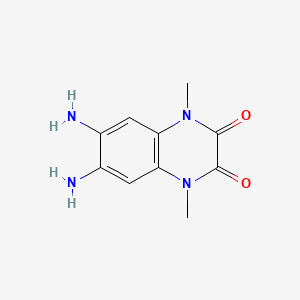

![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
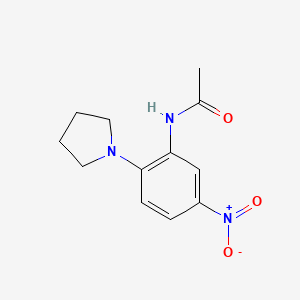
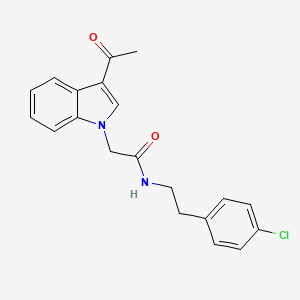
![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
